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Abstract

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a member of the
SRC family of non-receptor tyrosine kinases.[1][2][3] With an IC50 of 1.8 nM, CH6953755 has
demonstrated significant anti-tumor activity in preclinical models of cancers harboring YES1
gene amplification.[1][2][3][4] This document provides detailed application notes and protocols
for the use of CH6953755 in high-throughput screening (HTS) campaigns to identify and
characterize modulators of the YES1 signaling pathway. The provided methodologies cover
both biochemical and cell-based assays suitable for large-scale screening.

Introduction

YESL1 is a proto-oncogene that plays a critical role in regulating cellular processes such as
proliferation, survival, and differentiation.[1][5] Overexpression and amplification of the YES1
gene have been implicated in various cancers, including esophageal, lung, head and neck, and
bladder cancers, making it an attractive therapeutic target.[5][6] CH6953755 exerts its inhibitory
effect by preventing the autophosphorylation of YES1 at tyrosine 426, a key step in its
activation.[1][4] Inhibition of YES1 by CH6953755 subsequently modulates the downstream
Hippo signaling pathway by controlling the nuclear translocation and serine phosphorylation of
the transcriptional co-activator Yes-associated protein 1 (YAP1).[4][5][6][7] These application
notes provide robust protocols for HTS assays designed to identify novel inhibitors of the
YES1-YAPL1 signaling axis.
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Signaling Pathway

The primary mechanism of action of CH6953755 is the inhibition of YES1 kinase activity. This
disrupts the downstream signaling cascade that leads to the nuclear translocation and
activation of YAP1. In the nucleus, YAP1 complexes with TEAD transcription factors to promote
the expression of genes involved in cell proliferation and survival.
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YES1-YAP1 Signaling Pathway and Inhibition by CH6953755.
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Data Presentation

The following tables summarize the in vitro activity of CH6953755 and other known YES1

inhibitors.

Table 1: Biochemical Activity of YES1 Kinase Inhibitors

Compound IC50 (nM) for YES1 Reference
CH6953755 1.8 [11[2][3]
Dasatinib [8]
Saracatinib 6.2 [8]
AMG-Tie-2-1 8.7 [8][9]
AZ-23 39.1 [8]1[9]
Table 2: Cell-Based Activity of CH6953755
. Concentration
Assay Type Cell Line(s) Effect Reference
Range
Inhibition of cell
KYSE70, OACP4
Cell Viability c 0.001 -1 pMm growth in YES1- [2]
amplified lines
Prevention of
YES1
Tyrd26
Autophosphoryla  KYSE70 0.001 -1 puMm [1112114]
) autophosphorylat
tion _
ion
Suppression of
TEAD Luciferase = KYSE70, RERF- )
0.1-3uM TEAD luciferase [2]
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Experimental Protocols
High-Throughput Screening Workflow
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The general workflow for a high-throughput screen to identify novel YES1 inhibitors involves
primary screening of a compound library using a biochemical assay, followed by secondary
validation with cell-based assays to confirm on-target activity and assess cellular potency.

Cell Viability Assay
(YES1-amplified vs. non-amplified cells)
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Click to download full resolution via product page
General workflow for HTS of YESL1 inhibitors.

Protocol 1: Biochemical High-Throughput Screening for
YES1 Kinase Inhibitors using ADP-Glo™ Assay

This protocol is adapted from a published high-throughput screen for YES1 kinase inhibitors
and is suitable for screening large compound libraries.[1][8][9]

Objective: To identify compounds that inhibit the enzymatic activity of recombinant YES1
kinase.

Materials:

Recombinant YES1 enzyme

o Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)

o ATP

» Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)
e ADP-Glo™ Kinase Assay Kit (Promega)

e Compound library (dissolved in DMSO)

o 384-well white, low-volume assay plates

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b2695209?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3769177/
https://www.researchgate.net/publication/240308549_Identification_of_potent_Yes1_kinase_inhibitors_using_a_library_screening_approach
https://www.researchgate.net/figure/nhibition-of-Yes1-kinase-in-a-biochemical-assay-for-saracatinib-A-IC-50-62-nM_fig1_240308549
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2695209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Procedure:

e Compound Plating:

o Dispense test compounds and controls (e.g., CH6953755 as a positive control, DMSO as
a negative control) into 384-well plates.

o Kinase Reaction:

[e]

Prepare a master mix containing YES1 kinase and the substrate in kinase assay buffer.

[e]

Add the master mix to each well of the assay plate.

(¢]

Prepare an ATP solution in kinase assay buffer.

[¢]

Initiate the kinase reaction by adding the ATP solution to each well.

[¢]

Incubate the plate at 30°C for 45-60 minutes.

e ADP Detection:

o

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o

Incubate at room temperature for 40 minutes.

[¢]

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a
luminescent signal.

[¢]

Incubate at room temperature for 30-60 minutes.

o Data Acquisition:

o Measure luminescence using a plate reader.

o The luminescent signal is proportional to the amount of ADP produced and inversely
proportional to the kinase inhibition.

e Data Analysis:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b2695209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2695209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Normalize the data to controls (DMSO for 0% inhibition, a potent inhibitor for 100%
inhibition).

o Calculate the IC50 values for active compounds by fitting the dose-response data to a
four-parameter logistic equation.

Protocol 2: Cell-Based High-Throughput Screening for
Inhibition of Cell Proliferation in YES1-Amplified Cancer
Cells

This protocol is designed to assess the anti-proliferative effect of compounds on cancer cell
lines with and without YES1 gene amplification.

Objective: To determine the cytotoxic or cytostatic effect of test compounds on YES1-
dependent cancer cells.

Materials:
o YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)
e Non-YES1-amplified cancer cell line (e.g., K562) for counter-screening
o Appropriate cell culture medium and supplements
e CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
e Compound library (dissolved in DMSQO)
o 384-well clear-bottom, white-walled assay plates
Procedure:
e Cell Seeding:
o Trypsinize and resuspend cells in culture medium.

o Seed the cells into 384-well plates at an optimized density.
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o Incubate overnight to allow for cell attachment.

e Compound Treatment:

o Add serially diluted test compounds to the wells.

o Include positive (e.g., CH6953755) and negative (DMSO) controls.

o Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.
 Viability Assessment:

o Equilibrate the plates to room temperature.

o Add CellTiter-Glo® Reagent to each well.

o Mix on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Data Acquisition:

o Measure luminescence using a plate reader.

o The luminescent signal is proportional to the number of viable cells.
o Data Analysis:

o Normalize the data to controls.

o Determine the IC50 values for each compound in the different cell lines.

o Identify compounds that selectively inhibit the proliferation of YES1-amplified cells.

Protocol 3: TEAD-Luciferase Reporter Assay for
YAPITAZ Activity

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex, a key
downstream effector of the YESL1 signaling pathway.[2]
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Objective: To quantify the inhibitory effect of compounds on YAP/TAZ-mediated transcription.

Materials:

YES1-amplified cancer cell line (e.g., KYSE70) stably expressing a TEAD-responsive
luciferase reporter construct.

Appropriate cell culture medium and supplements.

Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega).

Compound library (dissolved in DMSO).

384-well white, opaque assay plates.

Procedure:

o Cell Seeding:
o Seed the stable reporter cell line into 384-well plates.
o Incubate overnight.

e Compound Treatment:
o Treat the cells with a dilution series of the test compounds.
o Include CH6953755 as a positive control and DMSO as a negative control.
o Incubate for 24-48 hours.

e Luciferase Assay:

o Equilibrate the plates to room temperature.

o Add the luciferase assay reagent to each well.

o Incubate according to the manufacturer's instructions to allow for cell lysis and signal
generation.
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o Data Acquisition:
o Measure luminescence using a plate reader.
o Data Analysis:

o Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate or a
multiplexed assay) to account for cytotoxicity.

o Calculate the IC50 values for the inhibition of TEAD reporter activity.

Conclusion

CH6953755 is a valuable tool for investigating the role of YES1 in cancer biology and for the
discovery of novel therapeutics targeting the YES1-YAP1 signaling axis. The protocols outlined
in these application notes provide a robust framework for the high-throughput screening and
characterization of small molecule inhibitors of this pathway. The combination of biochemical
and cell-based assays allows for the identification of potent and selective inhibitors with on-
target cellular activity, paving the way for the development of new anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://aacrjournals.org/cancerres/article/79/22/5734/639908/YES1-Is-a-Targetable-Oncogene-in-Cancers-Harboring
https://www.researchgate.net/publication/240308549_Identification_of_potent_Yes1_kinase_inhibitors_using_a_library_screening_approach
https://www.researchgate.net/figure/nhibition-of-Yes1-kinase-in-a-biochemical-assay-for-saracatinib-A-IC-50-62-nM_fig1_240308549
https://www.benchchem.com/product/b2695209#high-throughput-screening-with-ch6953755
https://www.benchchem.com/product/b2695209#high-throughput-screening-with-ch6953755
https://www.benchchem.com/product/b2695209#high-throughput-screening-with-ch6953755
https://www.benchchem.com/product/b2695209#high-throughput-screening-with-ch6953755
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2695209?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2695209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

